

spectroscopic data for 4-**lodo-2-methylbenzoic acid**

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Compound of Interest

Compound Name: **4-*lodo-2-methylbenzoic acid***

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An In-depth Technical Guide to the Spectroscopic Profile of **4-*lodo-2-methylbenzoic Acid***

For Researchers, Scientists, and Drug Development Professionals

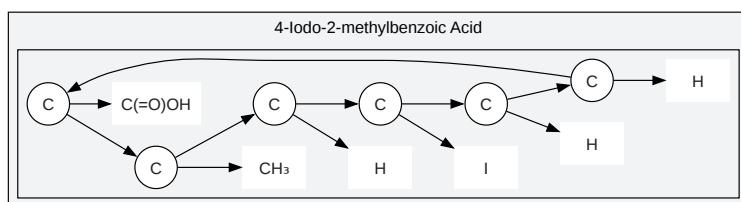
Abstract

4-*Iodo-2-methylbenzoic acid* (CAS No. 133232-58-3) is a substituted aromatic carboxylic acid that serves as a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials.^[1] Its utility stems from the orthogonal reactivity of its three functional components: the carboxylic acid, the methyl group, and the iodine atom, which can be selectively targeted in various coupling and derivatization reactions. Accurate and comprehensive characterization of this molecule is paramount for ensuring the identity, purity, and quality of downstream products. This guide provides a detailed analysis of the spectroscopic data for **4-*lodo-2-methylbenzoic acid***, grounded in fundamental principles and supported by data from analogous compounds. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both a predictive analysis and standardized protocols for empirical data acquisition.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **4-Iodo-2-methylbenzoic acid** possesses a benzene ring substituted at positions 1, 2, and 4.

Molecular Formula: $C_8H_7IO_2$ [2] Molecular Weight: 262.05 g/mol [2] Physical Form: Solid



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Caption: Molecular structure of **4-Iodo-2-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. While specific experimental spectra for **4-Iodo-2-methylbenzoic acid** are not widely published, a highly accurate predicted spectrum can be derived from established substituent effects and data from related structures.

1H NMR Spectroscopy: A Proton's Perspective

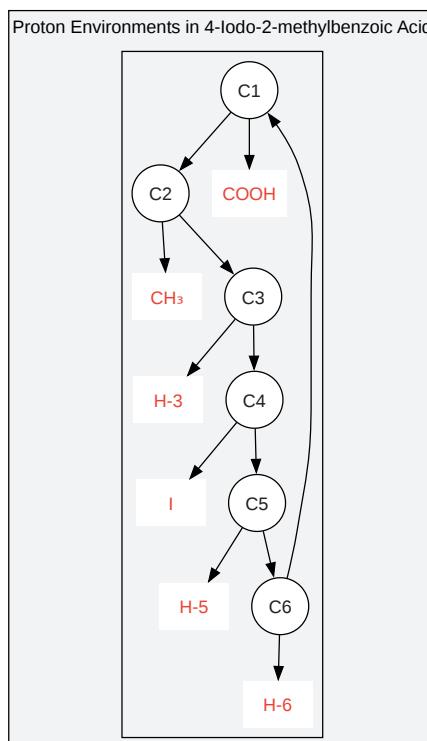
Proton NMR reveals the number of distinct proton environments and their neighboring relationships. For **4-Iodo-2-methylbenzoic acid**, we expect to see signals for three aromatic protons, one methyl group, and one carboxylic acid proton.

Predicted 1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Predicted Coupling Constant (J) [Hz]	Rationale
-COOH	~10-13	Singlet (broad)	-	The acidic proton is highly deshielded, exchanges rapidly, and typically does not couple.
H-5	~7.85	Doublet of doublets (dd)	J(ortho) ≈ 8.0, J(meta) ≈ 2.0	Ortho to the electron-withdrawing iodine and meta to the carboxyl group. Experiences ortho-coupling to H-6 and meta-coupling to H-3.
H-3	~7.75	Doublet (d)	J(meta) ≈ 2.0	Ortho to the electron-withdrawing iodine and meta to the methyl group. Experiences only meta-coupling to H-5.
H-6	~7.30	Doublet (d)	J(ortho) ≈ 8.0	Ortho to the carboxylic acid group. Experiences

				ortho-coupling to H-5.
-CH ₃	-2.50	Singlet (s)	-	The methyl protons are adjacent to a quaternary carbon and thus appear as a singlet.

Causality Behind Predictions: The electron-withdrawing nature of the iodine and carboxyl groups deshields (shifts downfield) the adjacent aromatic protons (H-3 and H-5). The methyl group is weakly electron-donating, providing slight shielding. The splitting patterns are dictated by the number of adjacent protons: H-5 is split by both H-6 (ortho) and H-3 (meta), while H-3 and H-6 are split only by H-5.



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Caption: Unique proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a count of the unique carbon atoms in a molecule. For **4-Iodo-2-methylbenzoic acid**, all eight carbons are chemically distinct and should produce eight discrete signals.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]	Rationale
C=O	~170	The carboxylic acid carbonyl carbon is highly deshielded, consistent with data for benzoic acid derivatives. [3]
C-2	~142	Aromatic quaternary carbon attached to the methyl group.
C-1	~135	Aromatic quaternary carbon attached to the electron-withdrawing carboxyl group.
C-5	~133	Aromatic carbon ortho to the iodine atom.
C-3	~131	Aromatic carbon ortho to the iodine atom.
C-6	~129	Aromatic carbon ortho to the carboxyl group.
C-4	~95	Aromatic quaternary carbon directly attached to iodine; the "heavy atom effect" causes a significant upfield (shielded) shift. [4]
-CH ₃	~22	The methyl carbon is in the typical aliphatic region.

Causality Behind Predictions: The chemical shifts are predicted based on established data for substituted benzenes.^{[4][5][6]} The carbonyl carbon (C=O) is the most downfield. The carbon bearing the iodine (C-4) is shifted significantly upfield due to the heavy atom effect. The other aromatic carbons are influenced by the combined electronic effects of the three substituents.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of high-purity **4-Iodo-2-methylbenzoic acid**.
- Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Chloroform-d is suitable for moderately polar compounds, while DMSO-d_6 is used for less soluble samples.^[7]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.^[8]
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical Parameters: 30° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition time, 16 scans.^[7]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical Parameters: 45° pulse angle, 2-second relaxation delay, accumulate a sufficient number of scans (e.g., 1024) for a good signal-to-noise ratio.^[7]
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.

- Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Functional Group
2500-3300	O-H stretch	Broad	Carboxylic Acid
~1700	C=O stretch	Strong	Carboxylic Acid
~1600, ~1475	C=C stretch	Medium	Aromatic Ring
~1300	C-O stretch	Medium	Carboxylic Acid
2950-2850	C-H stretch	Weak	Methyl Group
~800-600	C-I stretch	Medium-Weak	Aryl Iodide

Interpretation: The most characteristic feature will be a very broad O-H absorption in the 2500-3300 cm⁻¹ region, partially overlapping the C-H stretches, which is indicative of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The presence of the aromatic ring is confirmed by C=C stretching bands, and the C-I bond will show a weaker absorption in the fingerprint region.



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Caption: Workflow for Infrared (IR) Spectroscopy Analysis.

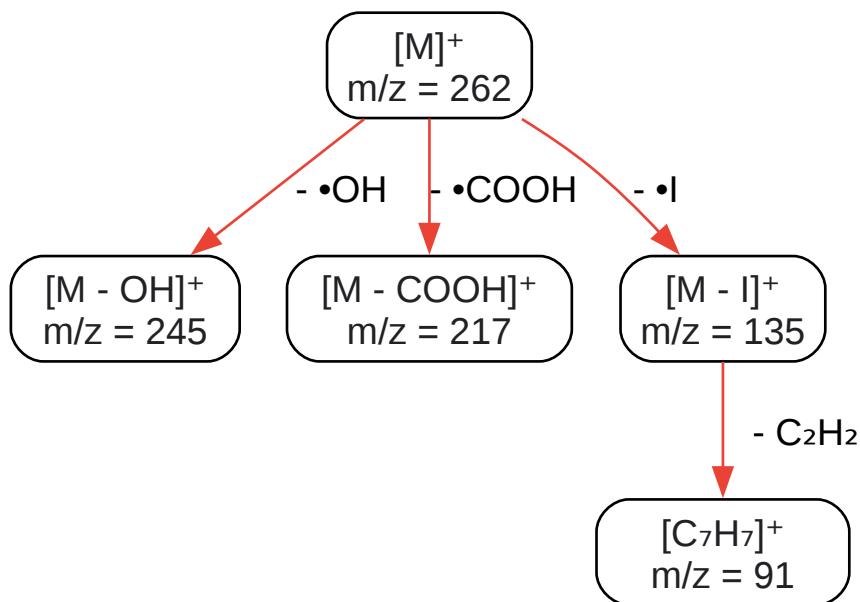
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For **4-Iodo-2-methylbenzoic acid**, Electron Ionization (EI) is a common method.

Predicted Mass Spectrometry Data (EI)

m/z (mass-to-charge)	Proposed Fragment	Rationale
262	$[M]^+$	Molecular ion peak.
245	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid.
217	$[M - COOH]^+$	Loss of the entire carboxyl group, forming an iodotoluene radical cation.
135	$[M - I]^+$	Loss of an iodine radical, a common fragmentation for aryl iodides.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment from toluene derivatives.
127	$[I]^+$	Iodine cation, though less common as a primary fragment.

Interpretation: The molecular ion peak at m/z 262 confirms the molecular weight.^[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The loss of the hydroxyl group (m/z 245) and the entire carboxyl group (m/z 217) are characteristic of benzoic acids. The cleavage of the C-I bond to lose an iodine radical (resulting in a fragment at m/z 135) is also highly probable.



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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Unified Spectroscopic Profile

The comprehensive characterization of **4-Iodo-2-methylbenzoic acid** relies on the synergistic application of multiple spectroscopic techniques. 1H and ^{13}C NMR confirm the precise arrangement of atoms in the carbon skeleton, IR spectroscopy validates the presence of key functional groups (carboxylic acid, aryl iodide), and mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these methods provide a robust and self-validating analytical package essential for any researcher or developer utilizing this important chemical intermediate.

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